![molecular formula C15H20Cl2N2O4 B14573321 Hexyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate CAS No. 61511-80-6](/img/structure/B14573321.png)
Hexyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate is a synthetic organic compound that belongs to the class of hydrazine derivatives It is characterized by the presence of a hexyl group, a dichlorophenoxy moiety, and a hydrazine carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with hexyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to monitor the product’s purity and composition.
Chemical Reactions Analysis
Types of Reactions
Hexyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted phenoxy derivatives.
Scientific Research Applications
Hexyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.
Industry: It is used in the development of agrochemicals and pharmaceuticals, where its unique chemical properties are leveraged for specific applications.
Mechanism of Action
The mechanism of action of Hexyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features.
Hydrazine derivatives: Compounds like hydrazinecarboxamide and hydrazinecarboxylate share similar functional groups.
Uniqueness
Hexyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate is unique due to the combination of its hexyl group, dichlorophenoxy moiety, and hydrazine carboxylate group This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds
Properties
CAS No. |
61511-80-6 |
|---|---|
Molecular Formula |
C15H20Cl2N2O4 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
hexyl N-[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamate |
InChI |
InChI=1S/C15H20Cl2N2O4/c1-2-3-4-5-8-22-15(21)19-18-14(20)10-23-13-7-6-11(16)9-12(13)17/h6-7,9H,2-5,8,10H2,1H3,(H,18,20)(H,19,21) |
InChI Key |
GUFGQWQVODEKIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)NNC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


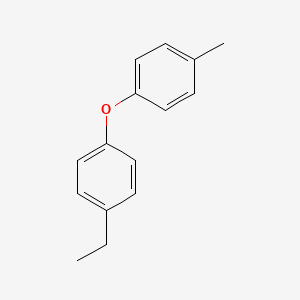
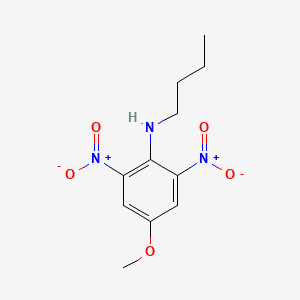
![4-Pyrimidinecarboxylic acid, 2-(methylthio)-5-[(4-nitrophenyl)thio]-](/img/structure/B14573251.png)
![6-Fluoro-4-methyl-1-[(naphthalen-2-yl)methyl]quinolin-2(1H)-one](/img/structure/B14573257.png)
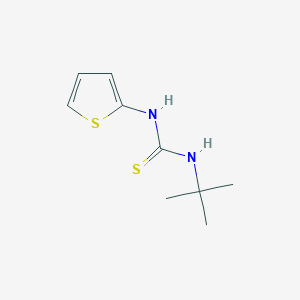
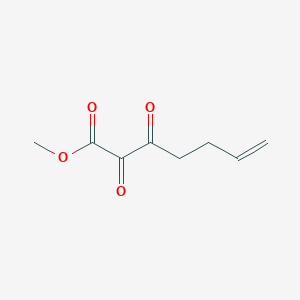
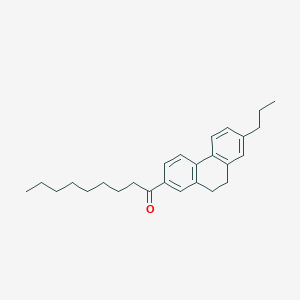
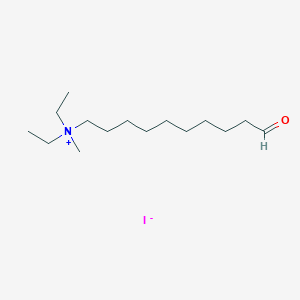
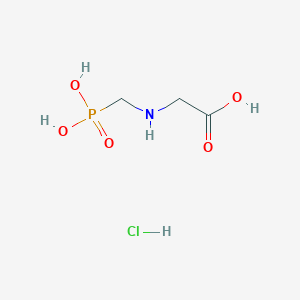
![1-Oxaspiro[3.5]nonane-2-methanol, 3,3-dimethyl-](/img/structure/B14573285.png)
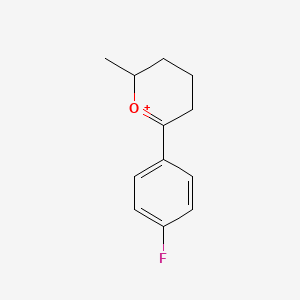
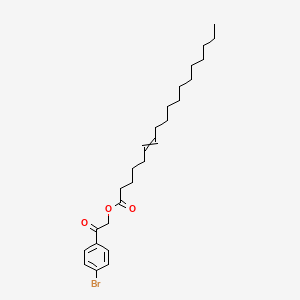
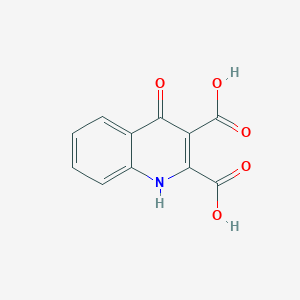
![10-Ethyl-3,7-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14573304.png)
